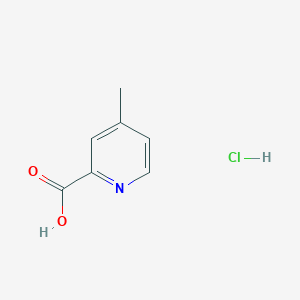

4-Methylpicolinic acid hydrochloride

Beschreibung

Contextualization of Picolinic Acid Derivatives in Contemporary Academic Research

Picolinic acid and its derivatives are a cornerstone in the field of coordination chemistry and medicinal science. nih.gov The parent molecule, picolinic acid (pyridine-2-carboxylic acid), is one of three isomers of pyridinecarboxylic acid, alongside nicotinic acid and isonicotinic acid. wikipedia.org The structural and electronic properties of picolinic acid, particularly the presence of the nitrogen atom in the aromatic ring and the carboxylic acid group, make it a versatile scaffold. nih.govnih.gov This arrangement allows these derivatives to act as efficient chelating agents, forming stable complexes with a wide variety of metal ions. nih.gov

In contemporary academic research, picolinic acid derivatives are extensively studied for their diverse biological activities. nih.gov Researchers have explored their potential in developing new therapeutic agents, with studies showing that derivatives can exhibit antitumor, anti-inflammatory, and antimicrobial properties. nih.govpensoft.net For example, certain novel derivatives have been synthesized and investigated for their ability to inhibit enzymes like EGFR kinase, which is implicated in cancer. researchgate.net The ease of substitution on the pyridine (B92270) ring allows for the systematic modification of the molecule's structure, enabling scientists to fine-tune its properties for specific applications, such as enhancing binding affinity to biological targets or altering physical characteristics like solubility. nih.govmdpi.com This structural flexibility has made picolinic acid derivatives a highly valuable class of compounds in the ongoing discovery of new drug candidates and functional materials. nih.govnih.gov

Research Significance of 4-Methylpicolinic Acid Hydrochloride within Pyridine Carboxylic Acid Chemistry

Within the extensive family of pyridine carboxylic acids, this compound serves primarily as a specialized building block or intermediate in organic synthesis. While direct research on the hydrochloride salt itself is not extensively documented in publicly available literature, its significance can be inferred from the chemistry of its parent compound, 4-Methylpicolinic acid, and related structures. The strategic placement of the methyl group at the 4-position influences the electronic properties and steric environment of the pyridine ring, which can, in turn, affect its reactivity and coordination behavior compared to unsubstituted picolinic acid.

The synthesis of related picolinic acid derivatives often involves multi-step processes where the hydrochloride salt form can be an isolated intermediate. For instance, the synthesis of various aminopicolinic acids may start from picolinic acid, which is converted through several steps, including reactions that could produce hydrochloride salts when treated with reagents like thionyl chloride or during acidic work-ups. umsl.edu Similarly, the synthesis of methyl 4-chloropicolinate, a related intermediate, can be achieved by treating picolinic acid with thionyl chloride, followed by methanol. chemicalbook.com The resulting product is sometimes isolated as a hydrochloride salt. chembk.compharmacompass.com

Chemical Properties and Identifiers

Table 1: Properties of 4-Methylpicolinic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₂ scbt.com |

| Molecular Weight | 137.14 g/mol scbt.com |

| CAS Number | 4021-08-3 scbt.com |

| Alternate Names | 4-Methylpyridine-2-carboxylic acid, 2-Carboxy-4-methylpyridine scbt.com |

| Computed XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 137.047678466 Da nih.gov |

| Topological Polar Surface Area | 50.2 Ų nih.gov |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylpicolinic acid |

| Picolinic acid |

| Nicotinic acid |

| Isonicotinic acid |

| Hydrogen chloride |

| Thionyl chloride |

| Methanol |

| Methyl 4-chloropicolinate |

Eigenschaften

IUPAC Name |

4-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPWIFNMVQGBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylpicolinic Acid and Its Hydrochloride Salt

Chemical Synthesis Approaches for Pyridine (B92270) Carboxylic Acids

The synthesis of pyridine carboxylic acids, including 4-Methylpicolinic acid, is a significant area of research in heterocyclic chemistry due to the importance of these compounds as building blocks in pharmaceuticals and materials science.

Direct Synthesis Routes (e.g., from picolines)

A primary and direct method for synthesizing picolinic acids is the oxidation of the corresponding picoline (methylpyridine). For instance, 4-Methylpicolinic acid can be synthesized from 4-picoline (γ-picoline). wikipedia.org This transformation typically involves the use of strong oxidizing agents. A common laboratory-scale method is the oxidation of 2-methylpyridine (B31789) (α-picoline) with potassium permanganate (B83412) (KMnO4) to produce picolinic acid. wikipedia.org

Commercially, the synthesis of picolinic acid often employs the ammoxidation of 2-picoline to form the nitrile, which is then hydrolyzed to the carboxylic acid. wikipedia.org A similar principle can be applied to 4-picoline. One patented method describes a multi-step process starting with 4-picoline, which is first oxidized to 4-pyridine nitric oxide. This intermediate is then acylated and rearranged to form acetic acid-4-picolyl ester, which upon hydrolysis yields 4-pyridinemethanol. The final step is the oxidation of the alcohol to the desired 4-pyridine carboxaldehyde, a precursor to the carboxylic acid. google.com

Another industrial approach involves the reaction of acetaldehyde (B116499) and ammonia (B1221849) in the presence of an oxide catalyst, which can produce a mixture of methylpyridines, including 4-methylpyridine. wikipedia.org Further separation and functionalization would be required to obtain 4-Methylpicolinic acid.

Multi-step Organic Synthesis Strategies

More elaborate, multi-step syntheses are often necessary to introduce specific substituents onto the pyridine ring or to build the ring itself. These strategies offer greater control over the final product's structure. For example, a multi-step synthesis of 4-aminopicolinic acid starts from picolinic acid N-oxide, which is nitrated and then reduced. umsl.edu The synthesis of extended aminopicolinic acid derivatives has been achieved through a sequence involving the conversion of picolinic acid to its acid chloride with thionyl chloride, followed by esterification and subsequent functionalization. umsl.edu

The construction of polysubstituted pyridines can be achieved through a one-pot reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org Such methods provide access to a wide variety of substituted pyridines from simple starting materials like aldehydes and phosphorus ylides. organic-chemistry.org

Regioselective Synthesis and Isomeric Control

Achieving regioselectivity, the control of where substituents are placed on the pyridine ring, is a significant challenge in pyridine chemistry. The direct C-4 alkylation of pyridines has been a long-standing problem. chemrxiv.org A recent advancement involves the use of a maleate-derived blocking group that allows for highly controlled Minisci-type decarboxylative alkylation at the C-4 position of pyridine. chemrxiv.org This method is scalable and provides a practical route to C4-alkylated pyridines. chemrxiv.org

Another approach to regioselective synthesis involves the in-situ generation of titanacyclopropanes, which react preferentially with pyridine N-oxides to achieve C2-H alkylation. organic-chemistry.org This allows for the introduction of various alkyl groups at the C2 position of the pyridine ring. organic-chemistry.org

For the synthesis of substituted picolinates, a cooperative vinylogous anomeric-based oxidation using a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been developed. nih.gov This multi-component reaction allows for the synthesis of picolinate (B1231196) and picolinic acid derivatives under mild conditions. nih.govresearchgate.net

Formation of the Hydrochloride Salt via Acidification

The formation of 4-Methylpicolinic acid hydrochloride is a standard chemical procedure involving the acidification of 4-Methylpicolinic acid. This is typically achieved by treating the free acid with hydrochloric acid (HCl). nih.gov The nitrogen atom of the pyridine ring, being basic, readily accepts a proton from the strong acid, forming the corresponding pyridinium (B92312) salt. This process is often used to improve the solubility and stability of the compound.

The synthesis of pyridine-carboxylate derivatives can be achieved through methods like the acyl chloride method or the mixed anhydride (B1165640) method. nih.gov In a related context, the reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ can sometimes lead to chlorinated byproducts, such as 4-chloro-N-alkyl-N-phenylpicolinamides. nih.gov

Green Chemistry Methodologies in Picolinic Acid Derivative Synthesis

There is a growing interest in developing more environmentally friendly methods for the synthesis of picolinic acid derivatives. One such approach utilizes pyridine-2-carboxylic acid (picolinic acid) itself as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org This method offers excellent yields and the potential for catalyst recycling. rsc.org

Another example of a green chemistry approach is the use of naturally occurring 2-picolinic acid as a hydrogen bond donor catalyst for the cycloaddition of CO2 to epoxides to form cyclic carbonates. rsc.org This reaction proceeds under mild conditions with low catalyst loading and highlights the potential for using sustainable catalysts in chemical synthesis. rsc.org

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers a promising alternative to traditional chemical synthesis for the production of pyridine carboxylic acids and their derivatives. Enzymes can exhibit high selectivity and operate under mild reaction conditions.

While specific enzymatic routes for the direct synthesis of 4-Methylpicolinic acid are not extensively detailed in the provided search results, the bioconversion of related compounds suggests its feasibility. For instance, the fungus Exophiala dermatitidis has been shown to oxidize a single methyl group of 2,6-dimethylpyridine (B142122) to produce 6-methylpicolinic acid with high molar conversion yield. nih.gov This demonstrates the potential for regioselective oxidation of methylpyridines using microorganisms.

Enzymatic systems, such as those involving carbonyl reductases and alcohol dehydrogenases, are employed for the stereoselective synthesis of complex molecules. nih.govnih.gov For example, a one-pot, multi-enzymatic synthesis has been developed to produce all four stereoisomers of 4-methylheptan-3-ol, an insect pheromone, using an ene-reductase and an alcohol dehydrogenase. nih.gov Such enzymatic cascades could potentially be engineered for the synthesis of chiral picolinic acid derivatives.

Enzyme Isolation and Characterization for Picolinic Acid Methylation

The regioselective methylation of picolinic acid at the C4 position to yield 4-methylpicolinic acid is a challenging transformation that can be elegantly addressed using enzymatic methods. The enzymes responsible for such reactions are typically S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While a specific methyltransferase for the C4-methylation of picolinic acid has not been extensively documented in publicly available literature, the general methodology for isolating and characterizing such an enzyme from microbial sources is well-established.

The process commences with the screening of a diverse range of microorganisms, such as bacteria and fungi, for the ability to methylate picolinic acid. Once a promising strain is identified, the next step involves the isolation of the specific methyltransferase. This is typically achieved by creating a cell-free extract from the microorganism, followed by a series of protein purification steps. These steps often include techniques like ammonium (B1175870) sulfate (B86663) precipitation, followed by various forms of chromatography such as ion exchange, hydrophobic interaction, and size-exclusion chromatography. Affinity chromatography, using a ligand that mimics picolinic acid or SAM, can also be a powerful tool for purification.

After purification, the enzyme is characterized to understand its catalytic properties. This involves determining key kinetic parameters, which are crucial for developing an efficient biocatalytic process.

| Parameter | Description | Significance |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | Essential for designing the reaction buffer and conditions. |

| Optimal Temperature | The temperature at which the enzyme's catalytic rate is highest. | Determines the operating temperature for the biocatalytic process. |

| Michaelis-Menten Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum (Vmax). It is determined for both picolinic acid and the methyl donor (SAM). | Indicates the enzyme's affinity for its substrates. A lower Km value suggests a higher affinity. |

| Catalytic Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | A measure of the enzyme's catalytic efficiency. |

| kcat/Km | The specificity constant, which provides a measure of the enzyme's overall catalytic efficiency and substrate specificity. | Allows for comparison of the enzyme's efficiency with different substrates. |

The characterization also includes determining the enzyme's substrate scope to see if it can methylate other related pyridine derivatives, and its regioselectivity to confirm that the methylation occurs specifically at the C4 position. Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze the reaction products and confirm the structure of 4-methylpicolinic acid.

Biocatalytic Methylation Processes

Once a suitable methyltransferase has been isolated and characterized, it can be employed in a biocatalytic process to produce 4-methylpicolinic acid. These processes can be conducted using either the isolated enzyme or whole microbial cells.

In a whole-cell biocatalytic system, the microorganism that produces the desired methyltransferase is cultivated in a bioreactor. After reaching a sufficient cell density, picolinic acid is fed into the culture. The cells then utilize their endogenous SAM to methylate the picolinic acid. An advantage of this approach is the in-vivo regeneration of the costly SAM cofactor.

Research on the biocatalytic N-methylation of unsaturated heterocycles has demonstrated the feasibility of using engineered methyltransferases for regioselective alkylation. nih.gov In these systems, different wild-type and engineered methyltransferases have shown broad activity and selectivity profiles for various N-heterocycles, achieving high yields and regioselectivity. nih.gov This provides a strong proof-of-concept for the development of a similar biocatalytic system for the C4-methylation of picolinic acid.

Protecting Group Strategies in Complex Molecule Synthesis Utilizing Picolinic Acid Scaffolds

Picolinic acid and its derivatives are valuable building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a carboxylic acid and a pyridine nitrogen atom provides opportunities for diverse chemical modifications, but also necessitates the use of protecting groups to achieve selectivity in multi-step syntheses.

A common strategy involves the protection of the carboxylic acid functionality as a picoloyl (Pico) ester. nih.govrsc.orgumsl.edu This is typically achieved by reacting the picolinic acid with an alcohol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). umsl.edu The picoloyl ester is stable under various reaction conditions but can be selectively cleaved when needed. nih.govrsc.orgumsl.edu For instance, it can be removed under traditional Zemplén conditions using sodium methoxide (B1231860) in methanol. nih.govrsc.org More advanced methods have been developed for the highly chemoselective and catalytic removal of the picoloyl group using inexpensive iron(III) or copper(II) salts, which is compatible with many other protecting groups used in orthogonal synthesis strategies. nih.govrsc.orgumsl.edu

The picoloyl group is not merely a passive protecting group; it can also act as a directing group in certain reactions. For example, in carbohydrate chemistry, a picoloyl ester at the C2 position can direct glycosylation reactions to achieve specific stereoselectivity through H-bond-mediated aglycone delivery (HAD). nih.govrsc.org

The pyridine nitrogen in the picolinic acid scaffold can also be protected, for example, by forming an N-oxide. This modification alters the electronic properties of the pyridine ring and can be used to direct substitution reactions to specific positions. The N-oxide can be later removed by reduction.

These protecting group strategies are crucial for the successful incorporation of the 4-methylpicolinic acid moiety into larger, more complex molecular architectures, allowing for the selective modification of other functional groups within the molecule without interference from the picolinic acid core.

Structural Modifications, Derivatives, and Analogues of 4 Methylpicolinic Acid

Synthesis of Substituted Pyridine (B92270) Carboxylic Acid Analogues

The synthesis of analogues of picolinic acid involves a variety of chemical strategies to introduce different functional groups onto the pyridine core. These methods are designed to be flexible and efficient, often allowing for the creation of diverse compound libraries from simple starting materials.

One-pot reaction methodologies are particularly advantageous as they offer mild conditions and high atom economy. oist.jp For instance, a novel method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives involves reacting pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates. These are then reacted with ammonium (B1175870) acetate (B1210297) in the same pot to yield the desired pyridine products. oist.jp Another versatile approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and various carboxylic acids (aliphatic, aromatic, heteroaromatic) to produce highly substituted pyridin-4-ol derivatives. chim.it To overcome purification challenges with the resulting polar compounds, a fourth component can be added to convert them into pyridin-4-yl nonaflates, which are more suitable for subsequent reactions like palladium-catalyzed processes. chim.it

Multi-step synthetic routes are also common for creating specific analogues. The synthesis of 4-aminopicolinic acid, for example, begins with the nitration of picolinic acid N-oxide. The resulting 4-nitropicolinic acid N-oxide is then reduced via catalytic hydrogenation to yield the final product. umsl.edu More complex derivatives, such as those with extended side chains, can be prepared through multi-step sequences. For example, 4-iodomethylpicolinate can be synthesized from picolinic acid and subsequently used in reactions like Sonogashira coupling to introduce aminophenylethynyl groups at the 4-position. umsl.edu Similarly, quinoline carboxylic acid analogues, which share a related structural framework, can be synthesized via methods like the Pfitzinger condensation reaction, with diversity introduced through Suzuki coupling reactions on appropriate precursors. nih.gov

The table below summarizes various synthetic strategies employed to create substituted pyridine carboxylic acid analogues.

| Synthesis Method | Reactants | Key Features | Product Type |

| One-Pot Reaction oist.jp | Pyruvates, Aldehydes, Pyrrolidine-acetic acid catalyst, Ammonium acetate | Mild conditions, high atom economy | 4-Substituted Pyridine-2,6-dicarboxylic acids |

| Three-Component Reaction chim.it | Lithiated alkoxyallenes, Nitriles, Carboxylic acids | Flexible, produces highly substituted derivatives | Pyridin-4-ol derivatives |

| Multi-Step Synthesis umsl.edu | Picolinic acid N-oxide, Sulfuric acid, Fuming nitric acid, Pd/C catalyst | Sequential, targeted functionalization | 4-Aminopicolinic acid |

| Pfitzinger Condensation & Suzuki Coupling nih.gov | Isatins, 4'-Substituted acetophenones, Boronic acids/esters | Allows for diverse substitutions on the core structure | 2,4-Disubstituted quinoline carboxylic acids |

| Three-Component Arylation/Decarboxylation acs.org | Pyridine-N-oxides, Meldrum's acid derivatives, Various nucleophiles | Utilizes dual reactivity of Meldrum's acid | Substituted pyridylacetic acid derivatives |

Advanced Structural Elucidation of Derivatives

Determining the precise three-dimensional structure of picolinic acid derivatives is crucial for understanding their chemical properties and biological activity. A combination of spectroscopic and crystallographic techniques is employed for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. chemicalbook.com For instance, the ¹H NMR spectrum of 2-picolinic acid in deuterated chloroform (CDCl₃) shows characteristic signals for the pyridine ring protons at δ 8.83, 8.32, 8.04, and 7.76 ppm. chemicalbook.com Two-dimensional NMR experiments, such as ¹H,¹⁵N-HMBC (Heteronuclear Multiple Bond Correlation), can reveal long-range couplings between protons and nitrogen atoms, which is invaluable for confirming the connectivity within heterocyclic ring systems. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR by identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. thermofisher.com The FT-IR spectrum of picolinic acid shows distinctive absorption bands corresponding to the O-H bond of the carboxylic acid and the various vibrations of the pyridine ring. researchgate.net Upon coordination with a metal ion or conversion to a hydrochloride salt, shifts in these bands, particularly those of the carboxyl group, provide evidence of the chemical transformation. researchgate.netspectrabase.com

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the definitive method. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. researchgate.netresearchgate.net Structural analysis can be further enhanced with computational methods like Hirshfeld surface analysis, which helps in visualizing and quantifying intermolecular interactions that govern the crystal packing. researchgate.net These advanced techniques are essential for understanding subtle structural variations, such as the orientation of substituent groups, which can be influenced by weak non-bonding interactions. researchgate.net

The following table outlines the key analytical techniques used for the structural elucidation of picolinic acid derivatives.

| Technique | Information Obtained | Example Application |

| ¹H and ¹³C NMR chemicalbook.commdpi.com | Connectivity of atoms, chemical environment of protons and carbons. | Assigning signals to specific protons on the pyridine ring of 2-picolinic acid. |

| FT-IR Spectroscopy thermofisher.comresearchgate.net | Identification of functional groups (e.g., C=O, O-H, C-N). | Observing shifts in carboxylate stretching frequencies upon metal complexation. |

| Single-Crystal X-ray Diffraction researchgate.net | Precise 3D atomic arrangement, bond lengths, angles, and crystal packing. | Determining the exact conformation and intermolecular interactions of substituted picolinic acids in the solid state. |

| Mass Spectrometry (MS) researchgate.net | Molecular weight and fragmentation patterns. | Confirming the mass of a synthesized derivative to verify its identity. |

| UV-Visible Spectroscopy researchgate.netmdpi.com | Electronic transitions (π-π*). | Characterizing the electronic properties of new heteroleptic Cu(II) carboxylates. |

Structure-Activity Relationship (SAR) Studies of Modified Picolinic Acid Structures

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For picolinic acid derivatives, SAR studies guide the design of new compounds with enhanced potency and selectivity for a particular biological target. nih.govnih.gov

In the development of novel herbicides, picolinic acid serves as a key structural template. mdpi.comnih.gov Researchers have modified the picolinic acid skeleton, for example, by introducing aryl-substituted pyrazolyl groups at the 6-position. mdpi.comnih.gov Bioassay tests of these new compounds against the root growth of Arabidopsis thaliana revealed that certain substitutions led to significantly higher herbicidal activity compared to commercial herbicides. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are often constructed from these bioassay results to guide further synthetic modifications. mdpi.com

In the field of antibacterial drug discovery, SAR studies on picolinamide derivatives have led to compounds with high selectivity. nih.gov Starting from an isonicotinamide that was equally active against MRSA and C. difficile, systematic structural modifications, such as repositioning the pyridine nitrogen to form a picolinamide and introducing 2,4-substitution, resulted in a new analogue with over 1000-fold selectivity for C. difficile. nih.gov This exquisite selectivity was achieved by altering the substitution pattern on the pyridine core. nih.gov

SAR studies also explore the impact of modifications on physicochemical properties, which in turn affect biological activity. A Quantitative Structure Toxicity Relationship (QSTR) analysis of various picolinic acid analogues found that their growth inhibitory effects depended on two main factors: the ability to chelate zinc (related to the partial charge on the nitrogen atom) and the ability to cross cell membranes (related to hydrophobicity, or logP). arvojournals.org This indicates that both electronic and lipophilic properties are critical determinants of biological function.

The table below presents findings from SAR studies on various picolinic acid derivatives.

| Derivative Class | Structural Modification | Biological Target/Activity | Key SAR Finding |

| Picolinamide Antibacterials nih.gov | Repositioning of pyridine nitrogen and 2,4-substitution. | Antibacterial activity against C. difficile. | 2,4-substitution on the picolinamide core imparted over 1000-fold selectivity for C. difficile over MRSA. |

| Pyrazolyl-Picolinic Acids mdpi.comnih.gov | Introduction of 5-aryl-substituted-1-pyrazolyl group at the 6-position. | Herbicidal activity. | Specific aryl substitutions on the pyrazole ring significantly increased root growth inhibition in A. thaliana. |

| N-methylpicolinamides nih.gov | Hybridization with other heterocyclic compounds. | Anticancer activity. | Development of novel hybrids is a key research area for potent anticancer agents. |

| General Picolinic Acid Analogues arvojournals.org | Various substitutions affecting lipophilicity and metal chelation. | Cellular toxicity (growth inhibition). | Toxicity is correlated with the partial charge on the nitrogen atom and the compound's logP value. |

Coordination Chemistry and Ligand Applications of 4 Methylpicolinic Acid Hydrochloride

Role as a Ligand in Transition Metal Complexation

4-Methylpicolinic acid, also known as 4-methylpyridine-2-carboxylic acid, acts as a versatile bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring. wikipedia.org The presence of the methyl group at the 4-position can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. wikipedia.org The hydrochloride salt of this ligand is often used in synthesis, which typically involves deprotonation of the carboxylic acid and coordination of the resulting picolinate (B1231196) anion to the metal center.

Formation and Characterization of Metal Complexes

Transition metal complexes of 4-methylpicolinic acid can be synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. The general reaction involves the displacement of weakly coordinating ligands from the metal salt by the 4-methylpicolinate anion. For instance, complexes of various transition metals with substituted picolinic acids have been prepared and characterized, showcasing a range of coordination geometries, including octahedral and tetrahedral. nih.govbiointerfaceresearch.com

Table 1: Examples of Transition Metal Complexes with Substituted Picolinic Acids and their Characterization

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |

| Cr(III) | 6-Methylpyridine-2-carboxylic acid | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | Octahedral | nih.gov |

| Mn(II) | 6-Methylpyridine-2-carboxylic acid | [Mn(6-mpa)₂(H₂O)₂] | Octahedral | nih.gov |

| Ni(II) | 6-Methylpyridine-2-carboxylic acid | [Ni(6-mpa)₂(H₂O)₂]·2H₂O | Octahedral | nih.gov |

| Cu(II) | 6-Methylpyridine-2-carboxylic acid | [Cu(6-mpa)₂(Py)] | Square Pyramidal | nih.gov |

| Zn(II) | 6-Methylpyridine-2-carboxylic acid | [Zn(6-mpa)₂(H₂O)]·H₂O | Distorted Trigonal Bipyramidal | nih.gov |

| Cd(II) | 4-Chlorodipicolinic acid | {[Cd(μ₂-H₂O)(H₂O)(PDA-Cl)]}n | Distorted Pentagonal Bipyramid | bohrium.com |

| Ag(I) | 4-Chlorodipicolinic acid | [Ag(HDPA-Cl)(H₂DPA-Cl)]·2H₂O | Six-coordinate | bohrium.com |

Note: This table includes data for analogous compounds to illustrate the formation and characterization of complexes with substituted picolinic acids.

Spectroscopic Analysis of Coordination Compounds

Spectroscopic methods are crucial for elucidating the structure and bonding in coordination compounds of 4-methylpicolinic acid.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The deprotonation of the carboxylic acid group upon complexation is evidenced by the disappearance of the broad O-H stretching vibration and a shift in the carbonyl (C=O) stretching frequency. ajol.info The coordination of the pyridine nitrogen is indicated by shifts in the C=N and other pyridine ring vibrations. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complexes in solution. ajol.inforesearchgate.net The chemical shifts of the protons and carbons on the pyridine ring and the methyl group will be affected by the coordination to a paramagnetic or diamagnetic metal center. For diamagnetic complexes, the changes in chemical shifts compared to the free ligand can provide insights into the electronic effects of coordination.

UV-Vis Spectroscopy: The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. These spectra are dependent on the coordination geometry and the nature of the metal-ligand bonding. nih.gov

Table 2: Key Spectroscopic Features for Metal Complexes of Picolinic Acid Derivatives

| Spectroscopic Technique | Key Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) and ν(C=N) bands | Coordination of the carboxylate and pyridine nitrogen to the metal ion. |

| ¹H NMR Spectroscopy | Changes in chemical shifts of ligand protons | Indicates coordination and provides information on the magnetic properties of the complex. |

| ¹³C NMR Spectroscopy | Shifts in carbon signals of the ligand | Confirms coordination and reveals electronic redistribution upon complexation. |

| UV-Vis Spectroscopy | d-d transition bands and charge-transfer bands | Provides information on the coordination geometry and electronic structure of the complex. |

Note: This table summarizes general trends observed in the spectroscopic analysis of picolinic acid derivative complexes.

Electrochemical Properties of Metal-Picolinate Complexes

Cyclic voltammetry is a common technique used to study the redox properties of metal-picolinate complexes. researchgate.netsathyabama.ac.inanalis.com.my The electrochemical behavior is influenced by the identity of the transition metal, its oxidation state, and the nature of the ligand. The electron-donating methyl group in 4-methylpicolinic acid can affect the electron density at the metal center, thereby influencing the redox potentials of the M(n+)/M(n+1)+ couple. Generally, the coordination of the picolinate ligand can stabilize certain oxidation states of the metal. The voltammograms of these complexes can show reversible or irreversible redox waves corresponding to metal-centered or ligand-centered electron transfer processes. researchgate.netanalis.com.my

Catalytic Applications of Metal-Picolinate Systems

Transition metal complexes containing picolinic acid and its derivatives have been explored as catalysts in various organic transformations. nih.govgoogle.commdpi.comnih.gov The catalytic activity is often dependent on the ability of the metal center to undergo changes in its oxidation state and coordination number. While specific catalytic applications for 4-methylpicolinic acid hydrochloride complexes are not extensively documented in the searched literature, related picolinic acid-based systems have shown promise. For example, copper(II) coordination polymers based on 2-picolinic acid have been used as catalysts for the synthesis of 1,4-disubstituted triazoles. nih.govnih.gov The design of the ligand, including the introduction of substituents like the methyl group, can be used to tune the catalytic activity and selectivity of the metal complex. mdpi.com

Chelation Properties and Specific Metal Ion Interactions

4-Methylpicolinic acid is an effective chelating agent for a variety of transition metal ions. mdpi.commdpi.com The formation of a stable five-membered chelate ring is a key feature of its coordination behavior. The stability of the resulting metal complexes is governed by factors such as the nature of the metal ion (charge, size, and electronic configuration) and the basicity of the ligand. The methyl group on the pyridine ring can slightly enhance the basicity of the nitrogen atom, potentially leading to stronger metal-ligand bonds compared to unsubstituted picolinic acid. The chelation process is fundamental to many of the applications of these complexes, including their potential use in analytical chemistry for metal ion detection and separation. nih.gov

Ligand Design Principles for Picolinic Acid-Based Systems

The design of ligands based on the picolinic acid scaffold is a strategic approach to developing metal complexes with tailored properties. By introducing different functional groups at various positions on the pyridine ring, chemists can systematically modify the steric and electronic characteristics of the ligand. kcl.ac.uk

The introduction of a methyl group at the 4-position, as in 4-methylpicolinic acid, primarily exerts an electronic effect. The methyl group is weakly electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen donor atom. This can lead to the formation of more stable metal complexes. Furthermore, the position of the substituent is crucial; a substituent at the 6-position, for instance, can introduce significant steric hindrance around the metal center, influencing the coordination geometry and reactivity of the complex. nih.gov The principles of ligand design allow for the fine-tuning of properties such as solubility, stability, redox potential, and catalytic activity of the resulting metal complexes.

Chiral Ligand Design and Stereoselectivity

There is no specific information available in the surveyed scientific literature regarding the use of this compound in the design of chiral ligands for stereoselective applications. The development of chiral ligands is a sophisticated area of synthetic chemistry that often involves the incorporation of stereogenic centers or elements of planar or axial chirality into the ligand framework. These chiral ligands are then used to create metal complexes that can catalyze enantioselective reactions, yielding a preponderance of one enantiomer of a chiral product.

While the broader field of asymmetric catalysis extensively utilizes chiral ligands derived from various molecular scaffolds, there are no documented instances of 4-Methylpicolinic acid being employed for this purpose. The inherent achirality of 4-Methylpicolinic acid itself would necessitate its chemical modification to introduce chirality, for example, by the addition of a chiral substituent. No such chiral derivatives of 4-Methylpicolinic acid or their applications in stereoselective catalysis have been reported in the available literature.

Multidentate Ligand Architectures

The construction of multidentate ligand architectures involves the strategic connection of multiple donor atoms within a single molecule, enabling the chelation of a metal ion in a well-defined geometry. While picolinic acid and its derivatives are known to be incorporated into such larger ligand systems, there is a lack of specific research on the use of 4-Methylpicolinic acid as a building block for these more complex ligands.

The synthesis of multidentate ligands often involves coupling reactions to link multiple picolinic acid units or to attach them to a central scaffold. The resulting ligands can offer enhanced stability and control over the coordination environment of the metal ion. However, no published studies detail the synthesis or coordination chemistry of multidentate ligands specifically derived from 4-Methylpicolinic acid. Therefore, no data on their coordination modes, the resulting complex geometries, or their applications can be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

The purity and separation of 4-Methylpicolinic acid hydrochloride are critical parameters determined using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methodologies employed for this purpose, offering high resolution, sensitivity, and accuracy in the analysis of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of this compound. Methods are often developed based on the analysis of structurally similar compounds, such as pyridinecarboxylic acid isomers. helixchrom.com These methods leverage the compound's polar and ionizable nature to achieve effective separation from related substances.

Detailed Research Findings:

A common approach for separating pyridine-based carboxylic acids involves mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. helixchrom.com For instance, a core-shell mixed-mode column that combines reversed-phase and cation-exchange functionalities can effectively resolve isomers and related impurities. helixchrom.com The separation mechanism exploits subtle differences in the hydrophobicity and ionic properties of the analyte and its contaminants. helixchrom.com

The mobile phase composition is a critical factor in controlling the retention and resolution. A typical mobile phase consists of an organic solvent like acetonitrile (B52724) (ACN) and an acidic aqueous buffer, such as dilute phosphoric acid. helixchrom.comnih.gov The concentration of the organic modifier, the buffer's pH, and its ionic strength are carefully optimized to achieve the desired separation. helixchrom.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in 4-Methylpicolinic acid exhibits strong absorbance in the UV spectrum, typically around 260-275 nm. helixchrom.comturkjps.org The method's robustness and reproducibility make it suitable for routine quality control analysis. helixchrom.com

Table 1: Representative HPLC Method Parameters for Analysis of Pyridinecarboxylic Acid Analogs

| Parameter | Condition | Source |

|---|---|---|

| Column | Core-shell mixed-mode (Reversed-Phase & Cation-Exchange) | helixchrom.com |

| Mobile Phase | Acetonitrile / 0.15% Phosphoric Acid | helixchrom.com |

| Gradient | Isocratic or Gradient Elution | nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | helixchrom.comnih.gov |

| Detection | UV at 275 nm | helixchrom.com |

| Column Temp. | Ambient or controlled (e.g., 45°C) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for both purity assessment and structural confirmation. This technique is particularly useful for identifying unknown impurities and degradation products at trace levels.

Detailed Research Findings:

In an LC-MS setup, the HPLC system is coupled to a mass spectrometer, typically via an electrospray ionization (ESI) source. nih.gov ESI is effective for ionizing polar molecules like 4-Methylpicolinic acid from the liquid phase into the gas phase for MS analysis. The chromatographic separation principles are similar to those in HPLC, but the mobile phase composition must be compatible with the MS detector. Volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, are often used instead of non-volatile acids like phosphoric acid to prevent salt deposition and ion source contamination. nih.gov

The mass spectrometer, which can be a single quadrupole or a more advanced tandem quadrupole (MS/MS) instrument, detects the analyte based on its mass-to-charge ratio (m/z). thermofisher.com For this compound, the ESI source operating in positive ion mode would typically detect the protonated molecule [M+H]⁺. LC-MS methods can be run in full-scan mode to detect all ionizable compounds within a mass range or in selected ion monitoring (SIM) mode to look for specific masses of known impurities, offering enhanced sensitivity. thermofisher.com

Table 2: Typical LC-MS Method Parameters

| Parameter | Condition | Source |

|---|---|---|

| Separation | HPLC or UPLC | nih.gov |

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile / Water with 5 mM Ammonium Acetate | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MS Detector | Single Quadrupole or Tandem Quadrupole (MS/MS) | thermofisher.com |

| Detection Mode | Full Scan and/or Selected Ion Monitoring (SIM) | thermofisher.com |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, sensitivity, and speed of analysis.

Detailed Research Findings:

The principles of separation in UPLC are analogous to HPLC, but the efficiency is far greater. A UPLC method for this compound would allow for much faster purity assessments, reducing analysis times from several minutes to potentially under two minutes. nih.gov The increased resolution (narrower peaks) allows for better separation of closely related impurities from the main compound peak, leading to more accurate purity determinations. The mobile phases and column chemistries used in HPLC are generally transferable to UPLC, with adjustments made to flow rates and gradient profiles to accommodate the smaller column dimensions and particle sizes. When coupled with MS detection (UPLC-MS), this technique provides an exceptionally powerful platform for comprehensive impurity profiling.

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|

| This compound | 4-Methyl-2-pyridinecarboxylic acid hydrochloride | C₇H₈ClNO₂ |

| Acetonitrile | ACN | C₂H₃N |

| Phosphoric acid | Orthophosphoric acid | H₃PO₄ |

| Ammonium acetate | - | C₂H₇NO₂ |

| Ammonium formate | - | CH₅NO₂ |

| 4-Pyridinecarboxylic acid | Isonicotinic acid | C₆H₅NO₂ |

| 2-Pyridinecarboxylic acid | Picolinic acid | C₆H₅NO₂ |

Theoretical and Computational Investigations of 4 Methylpicolinic Acid Hydrochloride

Density Functional Theory (DFT) Calculations and Quantum Mechanical Studies

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for investigating the properties and behavior of molecules at the atomic and electronic levels. For 4-methylpicolinic acid hydrochloride, these computational approaches provide detailed insights into its electronic structure, conformational possibilities, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its reactivity and properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. nih.gov

In computational studies, the energies of the HOMO and LUMO are calculated to understand the charge transfer possibilities within the molecule. ijastems.orgirjweb.com For instance, the HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

For similar heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these electronic properties. ijastems.orgijcce.ac.ir The calculated HOMO and LUMO energies for related molecules indicate that charge transfer occurs within the molecule. ijastems.org

Table 1: Frontier Molecular Orbital Energies for a Related Thiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| Energy Gap | -4.6991 |

| Data calculated at the B3LYP/6-311G(d,p) level of theory. irjweb.com |

Conformational Analysis and Molecular Electrostatic Potential Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. dtic.mil For this compound, this analysis helps to identify the most stable conformers and understand how its shape influences its properties. Computational methods can predict the relative energies of different conformers, revealing the most likely structures. dtic.mil

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. irjweb.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as those around nitrogen and oxygen atoms. irjweb.com Conversely, regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. irjweb.com

Studies on similar molecules have shown that conformational changes can significantly affect the molecular surface electrostatic potential. dtic.mil This is particularly true if a conformational change alters the internal polarity of the molecule. dtic.mil

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies. nih.gov These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to different functional groups within the molecule.

DFT calculations, often using the B3LYP functional, can compute the harmonic vibrational frequencies of this compound. ijcce.ac.ir The calculated frequencies are often scaled to better match experimental results. By comparing the computed spectrum with the experimental one, researchers can gain a deeper understanding of the molecule's vibrational properties. For example, the characteristic stretching and bending vibrations can be precisely assigned. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Mechanistic models are built by representing the key molecular entities and the chemical reactions they undergo as a set of mathematical equations. nih.gov These models can be used to predict how changes in reaction conditions or molecular structure will affect the outcome of the reaction. For example, DFT calculations have been successfully used to investigate the mechanisms of cycloaddition reactions, providing insights into the regioselectivity and the factors that control the reaction's speed. mdpi.com In drug discovery, such models are used to understand signaling pathways and the effects of potential drugs. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. nih.govresearchgate.net

The process involves placing the ligand (in this case, this compound) into the binding site of the receptor protein. A scoring function is then used to estimate the binding affinity, or the strength of the interaction. nih.gov The results of molecular docking simulations can provide valuable insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies on similar compounds have been used to identify potential inhibitors of enzymes like xanthine (B1682287) oxidase. nih.gov These studies can reveal strong interactions with specific amino acid residues in the active site of the enzyme, supporting the potential of the compound as a therapeutic agent. nih.gov

Biochemical Interactions and Biological Research Applications Mechanism Focused

Molecular Target Interactions and Binding Specificity

The interaction of 4-methylpicolinic acid with biological targets is dictated by its molecular structure. The pyridine (B92270) ring and carboxylic acid group enable a range of non-covalent interactions that determine binding affinity and specificity.

The primary interaction for metalloenzymes is the coordination of the catalytic metal ion by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. wikipedia.orgnih.gov This bidentate chelation is a strong and specific interaction that forms the basis for the inhibition of enzymes like MBLs and DBH. nih.govnih.gov

Beyond metal chelation, the molecule can engage in other interactions:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic and van der Waals Interactions: The pyridine ring and the 4-methyl group provide hydrophobic surfaces that can engage in favorable van der Waals contacts within the binding pocket of a protein.

A notable example of specific targeting by the parent compound, picolinic acid, is its interaction with zinc finger proteins (ZFPs). It is thought to work by binding to these proteins in a way that alters their structure and disrupts the zinc binding, thereby inhibiting their function in processes like viral replication. drugbank.com

Role in Metabolic Pathways and Biochemical Cycles

Picolinic acid, the parent compound of 4-methylpicolinic acid, is an endogenous metabolite formed during the catabolism of L-tryptophan via the kynurenine (B1673888) pathway. wikipedia.orgnih.gov This pathway accounts for the majority of tryptophan degradation and leads to the production of several biologically active molecules. nih.govyoutube.com

The synthesis of picolinic acid from tryptophan occurs through a series of enzymatic steps, with the enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) being a key regulator. nih.gov This enzyme directs the pathway toward picolinic acid production. nih.gov The parent picolinic acid has been shown to suppress the proliferation and metabolic activity of certain immune cells, such as CD4+ T cells. nih.gov

While 4-methylpicolinic acid is itself a methylated pyridine, there is no direct evidence from the provided search results to suggest it acts as a precursor or methyl group donor in the biosynthesis of other N-methylated compounds. Its metabolic role appears to be primarily as a product of tryptophan catabolism, similar to its parent compound. wikipedia.orgnih.gov However, some microorganisms are capable of producing methylated picolinic acids. For example, the fungus Exophiala dermatitidis can oxidize one methyl group of 2,6-dimethylpyridine (B142122) to produce 6-methylpicolinic acid. nih.gov This demonstrates that biological systems can synthesize and metabolize methylated picolinic acid structures.

Degradation Pathways of Pyridine Derivatives

The microbial degradation of pyridine and its derivatives is a critical process in the environment. The initial and key step in the breakdown of these compounds is typically hydroxylation, which increases the molecule's polarity and hydrophilicity. nih.gov The position of this hydroxylation can vary, often occurring at the ortho, meta, or para positions of the pyridine ring, and is influenced by the type and location of substituent groups on the ring. nih.gov

Many degradation pathways for different pyridine derivatives converge on a common intermediate, 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.gov The metabolism of 2,5DHP involves a four-step process:

Ring Cleavage: A 2,5DHP dioxygenase cleaves the aromatic ring, forming N-formylmaleamic acid. nih.gov

Deformylation: N-formylmaleamate deformylase converts N-formylmaleamic acid into maleamic acid. nih.gov

Deamination: Maleamate amidohydrolase transforms maleamic acid into maleic acid. nih.gov

Isomerization: Maleic acid cis-trans isomerase converts maleic acid into fumaric acid, which can then enter the citric acid cycle, a central metabolic pathway. nih.gov

This common pathway highlights a conserved strategy for mineralizing various pyridine structures in the biosphere. While the specific degradation pathway for 4-methylpicolinic acid is not extensively detailed in the reviewed literature, it is likely to follow a similar pattern of hydroxylation and ring cleavage.

Involvement in Metal Homeostasis and Cellular Processes

Metal ions are essential for a vast array of metabolic processes, but they can be toxic in excess. Consequently, organisms have developed intricate systems to maintain metal homeostasis through the regulated uptake, storage, and secretion of these ions. nih.govembopress.org Picolinic acid, the parent compound of 4-methylpicolinic acid, is a natural metal ion chelator produced in the body as a metabolite of tryptophan. nih.govnih.gov

Its primary role in cellular processes is linked to its ability to bind metal ions. Picolinic acid is particularly recognized for its key role in the transport of zinc. nih.gov By forming a complex with metal ions, it can facilitate their movement across biological membranes, influencing their availability for various cellular functions. This chelation can disrupt the function of metal-dependent proteins, such as zinc finger proteins, which are involved in processes like viral replication. nih.gov The ability to bind essential metals is central to its biological activity and its influence on cellular homeostasis. embopress.orgnih.gov

Preclinical Investigations of Biological Effects (Excluding Clinical Human Data)

Antimicrobial Properties and Underlying Mechanisms

Picolinic acid has demonstrated antimicrobial activity against both extracellular and intracellular pathogens in preclinical studies. nih.gov Research has specifically highlighted its effectiveness against the Mycobacterium avium complex (MAC), a group of bacteria that can cause serious infections. nih.gov

The primary mechanism underlying its antimicrobial action is believed to be its function as a metal ion chelator. nih.gov This hypothesis is supported by findings that other metal-chelating agents, such as ethylenediamine (B42938) tetraacetic acid (EDTA), produce similar antimicrobial effects. nih.gov By sequestering essential metal ions from the environment or from within host cells, picolinic acid can deprive bacteria of the crucial cofactors needed for their enzymatic processes and growth. Furthermore, studies have shown that picolinic acid can act synergistically, potentiating the antimicrobial effects of conventional antibiotics like clarithromycin, rifampicin, and certain fluoroquinolones against MAC. nih.gov This suggests its potential as an adjunctive agent in treating such infections.

Modulation of Specific Biochemical Pathways (e.g., cancer cell metabolic pathways, proteasome inhibition, ROS induction)

The modulation of specific biochemical pathways is a key strategy in developing therapeutic agents. However, based on the reviewed literature, there is limited direct evidence linking 4-methylpicolinic acid to the specific modulatory activities listed below.

Cancer Cell Metabolic Pathways: Cancer cells exhibit altered metabolic characteristics to support their rapid proliferation, offering potential therapeutic targets. nih.gov Some chemical compounds can disrupt these pathways, such as carbohydrate or lipid metabolism, to inhibit cancer cell growth. nih.govnih.gov However, no specific research was found demonstrating that 4-methylpicolinic acid directly modulates these metabolic pathways in cancer cells.

Proteasome Inhibition: The proteasome is a protein complex that degrades unneeded or damaged proteins. Its inhibition is a validated strategy in cancer therapy, with drugs like bortezomib (B1684674) being used to treat certain malignancies. nih.govnih.gov There is no information in the reviewed literature to suggest that 4-methylpicolinic acid functions as a proteasome inhibitor.

Reactive Oxygen Species (ROS) Induction: The intentional induction of reactive oxygen species (ROS) can create a state of oxidative stress that leads to cell death, a mechanism used by some anticancer therapies. nih.gov This can be achieved by interfering with the mitochondrial electron transport chain or by inhibiting cellular antioxidant systems. nih.govnih.gov Conversely, some compounds can act as neuroprotectants by inhibiting ROS production. researchgate.net The antimicrobial mechanism of some agents also involves ROS induction. nih.gov However, the primary antimicrobial mechanism identified for picolinic acid is metal chelation, and there is no direct evidence from the reviewed literature to indicate that it functions by inducing ROS.

Preclinical Research Findings Summary

| Area of Investigation | Compound Studied | Key Findings | Proposed Mechanism | Citations |

| Metal Homeostasis | Picolinic Acid | Acts as a natural chelator, playing a key role in zinc transport. | Binds metal ions, facilitating their transport and modulating the function of metalloproteins. | nih.govnih.gov |

| Antimicrobial Properties | Picolinic Acid | Exhibits antimicrobial activity against extracellular and intracellular Mycobacterium avium complex (MAC). Potentiates the effect of other antibiotics. | Metal ion chelation, depriving bacteria of essential metallic cofactors. | nih.gov |

Strategic Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Key Building Block in Complex Chemical Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 4-methylpicolinic acid makes it an important starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

A significant application of 4-methylpicolinic acid is its role as a starting material in the synthesis of key pharmaceutical intermediates. A notable example is its use in the preparation of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, which is a crucial intermediate in the synthesis of Argatroban google.com. Argatroban is a potent and selective synthetic thrombin inhibitor used as an anticoagulant nih.govgexinonline.com.

The synthesis of the Argatroban intermediate from 4-methyl-2-pyridine carboxylic acid involves a multi-step process, as outlined in Chinese patent CN103524401A google.com. The process highlights the transformation of the pyridine ring into a piperidine structure, a common heterocyclic motif in pharmaceuticals. The key steps are summarized in the table below.

| Step | Reaction | Description |

| 1 | Hydrogenation Reduction | The pyridine ring of 4-methyl-2-pyridine carboxylic acid is reduced under pressure with hydrogen gas in the presence of a catalyst to yield the corresponding piperidine derivative google.com. |

| 2 | Esterification | The carboxylic acid group of the reduced product is esterified, for example, by reacting with an alcohol in the presence of a reagent like thionyl chloride, to produce the carboxylate ester google.com. |

| 3 | Resolution | The resulting mixture of stereoisomers is separated using a chiral resolving agent, such as D-mandelic acid, to isolate the desired (2R, 4R) stereoisomer google.com. |

This synthetic route underscores the importance of 4-methylpicolinic acid as a foundational molecule for constructing complex, stereochemically defined pharmaceutical intermediates. The resulting (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is then further elaborated to produce the final active pharmaceutical ingredient, Argatroban google.comgoogle.comresearchgate.net.

4-Methylpicolinic acid hydrochloride is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those containing a piperidine scaffold nih.govdtic.mil. The synthesis of the (2R, 4R)-4-methyl-2-piperidinecarboxylic acid intermediate for Argatroban is a prime example of this application google.com. The reduction of the pyridine ring in 4-methylpicolinic acid is a key transformation that leads to the formation of the saturated piperidine ring system researchgate.net.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and approved drugs nih.govnih.govmdpi.comopenmedicinalchemistryjournal.com. The piperidine ring, in particular, is a prevalent feature in many pharmaceuticals due to its ability to confer desirable physicochemical properties and to serve as a scaffold for introducing diverse functional groups.

The synthesis of substituted piperidines from pyridine precursors like 4-methylpicolinic acid allows for the creation of a wide array of derivatives with potential applications in drug discovery. The methyl group at the 4-position and the carboxylic acid at the 2-position of the starting material provide handles for further chemical modifications, enabling the synthesis of a library of complex heterocyclic molecules.

Applications in Homogeneous and Heterogeneous Catalysis Development

While specific examples of this compound being directly used in commercially available catalysts are not widely reported, its structural features suggest significant potential for applications in both homogeneous and heterogeneous catalysis. The molecule can act as a ligand, binding to metal centers to form complexes with catalytic activity nih.govrsc.org.

In homogeneous catalysis , 4-methylpicolinic acid can form soluble metal complexes that can catalyze a variety of organic transformations. The pyridine nitrogen and the carboxylate group can act as a bidentate N,O-donor ligand, chelating to a transition metal ion. The stability and reactivity of the resulting metal complex can be tuned by the electronic and steric properties of the ligand. Complexes of similar picolinic acid derivatives have been investigated for their catalytic activity in reactions such as oxidation and polymerization mdpi.comepfl.chias.ac.in.

For heterogeneous catalysis , 4-methylpicolinic acid or its metal complexes could be immobilized on solid supports. This can be achieved by anchoring the molecule to materials like silica, alumina, or polymers. The resulting solid material can then be used as a recyclable catalyst, offering advantages in terms of separation and reuse mdpi.comresearchgate.netmdpi.comresearcher.life. Another approach is the use of metal-organic frameworks (MOFs) where the picolinate (B1231196) acts as a building block (see section 8.3).

The table below summarizes types of catalytic reactions where metal complexes with picolinate-type ligands have shown activity, suggesting potential applications for complexes derived from 4-methylpicolinic acid.

| Catalytic Reaction | Metal Center | Ligand Type | Reference |

| Oxidation of Styrene | Co(II), Ni(II), Cu(II), Zn(II) | Imidazole and Acetate (B1210297) | nih.gov |

| Oligomerization of Olefins | Cr(III), Co(II) | Dipicolinate | mdpi.com |

| Esterification | Keggin heteropolyacid/Ni-MOF | Bipyridine | nih.gov |

| CO2 Hydrogenation | Iridium, Ruthenium | Hydroxypyridine | mdpi.com |

Potential in Material Science Applications (e.g., Metal-Organic Framework (MOF) Ligands)

4-Methylpicolinic acid is a promising candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands researchgate.netnih.govmdpi.comespublisher.comnih.govrsc.org. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by the choice of the metal and the organic linker imperial.ac.uknih.govresearchgate.net.

The structure of 4-methylpicolinic acid, featuring a rigid pyridine backbone and a carboxylate coordinating group, makes it a suitable building block for MOF construction. The nitrogen atom of the pyridine ring can also participate in coordination to the metal center, leading to potentially more stable and complex framework structures. The methyl group can project into the pores of the MOF, influencing the sorptive and catalytic properties of the material.

The synthesis of MOFs typically involves the self-assembly of metal salts and organic linkers under solvothermal or hydrothermal conditions nih.govmdpi.com. The use of 4-methylpicolinic acid as a linker could lead to the formation of novel MOFs with potential applications in gas storage, separation, catalysis, and sensing. While specific MOFs based on 4-methylpicolinic acid are not extensively documented in the literature, the principles of MOF chemistry strongly support its potential in this area. Coordination polymers, which are closely related to MOFs, have been synthesized using various polycarboxylic acid ligands, including those with N-heterocyclic cores rsc.orgnih.govmdpi.commdpi.com.

The following table lists common types of organic linkers used in MOF synthesis, illustrating the suitability of carboxylic acids like 4-methylpicolinic acid for this purpose.

| Linker Type | Example |

| Dicarboxylic Acids | Terephthalic acid (BDC) |

| Tricarboxylic Acids | Trimesic acid (BTC) |

| N-Heterocyclic Carboxylic Acids | Imidazole-4,5-dicarboxylic acid |

| Polycarboxylic Acids with Amide Groups | Amide-extended carboxylic acids |

Research Frontiers and Future Directions for 4 Methylpicolinic Acid Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of contemporary chemical research. For 4-Methylpicolinic acid and its derivatives, future efforts are geared towards moving beyond traditional synthetic routes to embrace novel and sustainable practices.

One promising frontier is the use of advanced catalysts to streamline synthetic processes. Research into novel heterogeneous catalysts, such as the metal-organic framework UiO-66(Zr)-N(CH2PO3H2)2, has demonstrated the ability to facilitate multi-component reactions for the synthesis of picolinate (B1231196) derivatives under ambient conditions. rsc.orgnih.gov This approach not only enhances efficiency but also simplifies catalyst recovery and reuse, aligning with the principles of green chemistry. nih.gov Furthermore, the use of naturally occurring and cost-effective catalysts, like 2-picolinic acid itself, as a hydrogen bond donor for reactions such as the cycloaddition of CO2 to epoxides, highlights a trend towards more sustainable chemical transformations. rsc.org

Future synthetic strategies may also involve microwave-assisted methods, which have been shown to produce high yields of related heterocyclic compounds, such as 4-aminoquinoline (B48711) derivatives, in significantly reduced reaction times. mdpi.com The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also presents an avenue for creating complex derivatives of 4-Methylpicolinic acid with greater efficiency and less waste. researchgate.net A Chinese patent details a multi-step process starting from 2-methyl-4-nitropyridine-N-oxide to produce high-purity methyl 4-chloro-2-pyridinecarboxylate hydrochloride, indicating a focus on scalable and industrially viable synthetic routes. google.com

Table 1: Emerging Synthetic Strategies for Picolinic Acid Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysis | Utilizes catalysts like metal-organic frameworks (MOFs). rsc.orgnih.gov | High efficiency, easy catalyst separation and recyclability. nih.gov |

| Green Catalysis | Employs naturally occurring, non-toxic catalysts. rsc.org | Sustainability, cost-effectiveness, reduced environmental impact. rsc.org |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions. mdpi.com | Rapid synthesis, high yields, scalability. mdpi.com |

| Multi-Component Reactions | Combines three or more reactants in a single step. rsc.orgmdpi.com | Increased efficiency, molecular diversity, atom economy. rsc.orgmdpi.com |

Advanced Ligand Design for Enhanced Specificity, Catalytic Activity, and Tunable Properties

The inherent ability of the picolinic acid scaffold to chelate metal ions makes it an excellent platform for advanced ligand design. sjctni.edudergipark.org.tr Future research is focused on creating sophisticated ligands based on 4-Methylpicolinic acid hydrochloride with precisely controlled properties for applications in catalysis and materials science.

A key area of development is the design of ligands that, when complexed with metal ions, exhibit high catalytic activity. For instance, copper(II) coordination polymers based on 2-picolinic acid have been shown to be effective catalysts for click reactions, selectively forming 1,4-disubstituted 1,2,3-triazoles. nih.gov The future will see the synthesis of 4-Methylpicolinic acid-based ligands that are tailored to enhance the catalytic efficiency and selectivity of such reactions. This includes the strategic placement of functional groups on the pyridine (B92270) ring to fine-tune the electronic and steric environment of the metal center. nih.gov

Furthermore, the design of ligands for creating novel materials with specific properties is a burgeoning field. By modifying the 4-Methylpicolinic acid structure, it is possible to create complexes with diverse metal ions, leading to materials with unique magnetic, optical, or electronic characteristics. sjctni.eduorientjchem.org Studies on how substituents on the pyridine ring influence the crystal packing and intermolecular interactions of picolinic acid derivatives provide a foundational understanding for the rational design of solid-state materials. nih.gov The goal is to develop a predictive capacity where specific structural modifications to the ligand can be directly correlated to the resulting properties of the metal complex.

In-depth Mechanistic Understanding of Biological Activities and Targeted Intervention Strategies

While picolinic acid and its derivatives are known to possess a range of biological activities, a significant frontier lies in elucidating the precise molecular mechanisms that underpin these effects. nih.govnih.gov This deeper understanding is crucial for the development of targeted therapeutic interventions with improved efficacy and fewer side effects.

A primary focus is the investigation of apoptosis, or programmed cell death, as a mechanism of action. Studies have shown that picolinic acid and related compounds can induce apoptosis in human leukemia cells. nih.gov Future research will likely use advanced cellular and molecular biology techniques to map the specific signaling pathways activated by 4-Methylpicolinic acid derivatives. This includes identifying key protein interactions, such as the modulation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, which are common targets in cancer therapy. nih.gov

Moreover, there is a growing interest in identifying the specific molecular targets of these compounds. For example, derivatives of similar heterocyclic scaffolds have been identified as inhibitors of crucial enzymes like histone deacetylases (HDACs) and c-MET, both of which are important targets in cancer treatment. nih.gov By understanding how 4-Methylpicolinic acid derivatives bind to and modulate the activity of such targets, researchers can design more potent and selective inhibitors. This targeted approach is a shift away from broad-spectrum activity towards precision medicine, where treatments are tailored to the specific molecular profile of a disease. nih.gov

Table 2: Investigated Biological Mechanisms of Picolinic Acid and Related Scaffolds

| Mechanism of Action | Cellular Effect | Therapeutic Relevance |

|---|---|---|

| Apoptosis Induction | Programmed cell death in cancer cells. nih.gov | Potential anti-cancer therapies. nih.gov |

| Enzyme Inhibition | Blocking the activity of key enzymes like HDACs and c-MET. nih.gov | Targeted cancer treatment. nih.gov |

| Antimicrobial Activity | Inhibition of bacterial and fungal growth. orientjchem.org | Development of new antibiotics. orientjchem.org |

| Anti-inflammatory Effects | Modulation of inflammatory pathways. researchgate.net | Treatment of inflammatory diseases. researchgate.net |

Integration with Advanced Computational and Data Science Methodologies for Predictive Research

The integration of computational chemistry and data science is set to revolutionize the way research on compounds like this compound is conducted. These in silico approaches offer the potential to accelerate the discovery and optimization process by predicting molecular properties and biological activities before a compound is ever synthesized in the lab.